2'-Allyloxy-4'-methoxyacetophenone
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-methoxy-2-prop-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-7-15-12-8-10(14-3)5-6-11(12)9(2)13/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
BSRKIZXSFSXJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2'-Allyloxy-4'-methoxyacetophenone with key analogs:
Preparation Methods
Allylation of 2'-Hydroxy-4'-methoxyacetophenone
The most widely reported method involves the reaction of 2'-hydroxy-4'-methoxyacetophenone (22b) with allyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. Key steps include:
-
Reagents and Conditions :
The reaction proceeds via nucleophilic attack of the deprotonated phenolic oxygen on allyl bromide, forming the allyl ether linkage. Acetonitrile enhances solubility, while reflux ensures complete conversion.
-
Optimization Insights :
-
Temperature : Reflux (~82°C) accelerates reaction kinetics without promoting side reactions like over-allylation.
-
Solvent Selection : Acetonitrile outperforms THF or DMF in minimizing byproducts, as evidenced by the isolation of pure 2'-allyloxy-4'-methoxyacetophenone as a light yellow solid.
-
Workup : Post-reaction quenching with water and extraction with ethyl acetate followed by column chromatography yields >95% purity.
-
Alternative Allylation Strategies
While less common, alternative methods have been explored:
-
Phase-Transfer Catalysis :
-
Selective Mono-Allylation :
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (600 MHz, (CD₃)₂CO) :
-
¹³C NMR :
-
Mass Spectrometry :
Comparative Analysis of Methods
| Parameter | K₂CO₃/Reflux | Phase-Transfer |
|---|---|---|
| Yield | 96% | 61% |
| Reaction Time | 4–6 h | 2 h |
| Byproducts | Minimal | Di-allylated forms |
| Scalability | High | Moderate |
The K₂CO₃-mediated method is superior for large-scale synthesis due to its high yield and simplicity. Phase-transfer catalysis, though faster, requires stringent temperature control and offers lower efficiency.
Applications and Derivatives
This compound serves as a precursor for:
Q & A
Q. What are the optimal synthetic routes for 2'-allyloxy-4'-methoxyacetophenone, and how can structural confirmation be achieved?
The compound is synthesized via Williamson ether synthesis using 2'-hydroxy-4'-methoxyacetophenone, allyl bromide, and potassium carbonate under an inert argon atmosphere. Reaction conditions include heating to 50°C initially, followed by a rapid temperature increase to 250°C at 10°C/min. Yields range from 74% to quantitative depending on substituents. Structural confirmation requires 1H/13C NMR to verify allyloxy substitution and aromatic methoxy groups, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–). Purity is assessed via HPLC with ≥99% purity standards .
Q. What safety precautions are critical during handling and storage?
The compound’s structural analogs (e.g., brominated derivatives) indicate risks of severe eye/skin burns and hazardous decomposition (e.g., corrosive vapors) under improper storage. Key precautions include:
- Storage : Desiccate at -20°C in sealed vials to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid contact with strong acids/bases, oxidizing agents, and high temperatures to prevent exothermic reactions .
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Install localized exhaust ventilation to minimize inhalation risks .
Q. How is solubility optimized for in vitro assays?
Solubility varies with solvent polarity. For biological testing:
- Primary solvents : Chloroform, DMSO, or acetone (up to 50 mM stock solutions).
- Preparation : Warm to 37°C and sonicate for 10–15 minutes to enhance dissolution. Dilute in assay media (e.g., RPMI-1640) to working concentrations ≤100 µM to avoid precipitation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide antifungal efficacy optimization?
The parent compound, 2',6'-dihydroxy-4'-methoxyacetophenone, exhibits antifungal activity against Botrytis cinerea (ED50 = 45 µM) and Phomopsis perniciosa (ED50 = 410 µM). To enhance potency:
- Modify substituents : Introduce electron-withdrawing groups (e.g., fluoro at 2' or 6' positions) to increase membrane permeability (log KOW ~2.1) .
- Bioassay design : Use spore germination inhibition assays with 96-well plates, comparing IC50 values across derivatives. Validate via LC-MS/MS to monitor metabolic degradation .
Q. What methodologies resolve contradictions in ecological impact assessments?
While this compound lacks full ecotoxicological data, analogs suggest:
- Persistence : Estimate using OECD 301F biodegradation tests. The compound’s log KOW (predicted ~2.5) indicates moderate soil mobility, requiring column leaching studies .
- Toxicity screening : Use Daphnia magna acute toxicity assays (48-hr EC50) and algal growth inhibition tests (72-hr ErC50) to assess aquatic risks .
Q. How are reaction yields improved in scale-up synthesis?
Key factors for optimizing yields (≥90%):
- Catalyst screening : Replace K2CO3 with cesium carbonate to enhance nucleophilic substitution efficiency.
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., CEM Discover® SP reactor at 200W, dynamic temperature control) .
- Byproduct analysis : Monitor allyl bromide excess via GC-MS to prevent dimerization side products .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
